Head-to-Head Thrombin Inhibition: 3-Methylbenzoyl vs. Unsubstituted Benzoyl Analog
In a direct comparison within the same MLSCN high-throughput screening campaign, the target compound bearing a 3-methylbenzoyl substituent inhibited human prothrombin with an IC50 of 586 nM. The closest analog, ethyl 2-[(5-benzamido-1H-1,2,4-triazol-3-yl)thio]acetate, which differs only by the absence of the meta-methyl group on the benzoyl ring, exhibited an IC50 of 862 nM under identical assay conditions [1]. This corresponds to a 1.47-fold improvement in potency attributable solely to the 3-methyl substitution.
| Evidence Dimension | Inhibitory potency against human prothrombin (thrombin) |
|---|---|
| Target Compound Data | IC50 = 586 nM |
| Comparator Or Baseline | Ethyl 2-[(5-benzamido-1H-1,2,4-triazol-3-yl)thio]acetate (MLS000327765, BDBM33716): IC50 = 862 nM |
| Quantified Difference | 1.47-fold lower IC50 (i.e., more potent); ΔIC50 = 276 nM |
| Conditions | MLSCN HTS assay; pH 7.5, T = 23°C; 217,350-compound library screened at 2.5 mM compound concentration in 1536-well format [1] |
Why This Matters
For researchers procuring a thrombin inhibitor probe, the 1.47-fold potency gain from a single methyl group directly translates to a lower compound requirement for achieving the same level of target engagement, reducing cost-per-data-point and minimizing solvent-related artifacts.
- [1] BindingDB. (n.d.). BDBM33697 (target) vs BDBM33716 (comparator). Prothrombin IC50 data from MLSCN HTS (PubChem AID 1215). Retrieved from BindingDB. View Source
